molecular formula C12H17IO B8412308 6-(4-Hydroxyphenyl)hexyl iodide

6-(4-Hydroxyphenyl)hexyl iodide

Cat. No.: B8412308
M. Wt: 304.17 g/mol
InChI Key: ZSOUGLKBPPCQTN-UHFFFAOYSA-N
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Description

6-(4-Hydroxyphenyl)hexyl iodide is an iodinated organic compound with the molecular formula C12H17IO. This synthetic building block features a hydroxyphenyl group connected to a six-carbon alkyl chain terminated by an iodide, a structure that suggests utility in organic synthesis and medicinal chemistry research. The iodide moiety serves as an excellent leaving group, making this compound a valuable intermediate for nucleophilic substitution reactions, including alkylations and the formation of carbon-carbon bonds . The hydroxyphenyl group can be further functionalized, for instance through etherification, allowing researchers to create a diverse array of derivatives . Compounds with similar structural motifs, such as those containing methoxyphenyl groups, have demonstrated significant research value in the development of potent and selective orexin receptor antagonists . The orexin system, particularly the OX1 receptor, is a recognized target for investigating therapeutic interventions for conditions like drug addiction . As a result, this compound is a reagent of interest for chemists and pharmacologists working in hit-to-lead optimization and probe development for neurological disorders. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions, wearing suitable protective equipment.

Properties

Molecular Formula

C12H17IO

Molecular Weight

304.17 g/mol

IUPAC Name

4-(6-iodohexyl)phenol

InChI

InChI=1S/C12H17IO/c13-10-4-2-1-3-5-11-6-8-12(14)9-7-11/h6-9,14H,1-5,10H2

InChI Key

ZSOUGLKBPPCQTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCCCI)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Key Substituents Reactivity/Applications Reference
6-(4-Hydroxyphenyl)hexyl iodide 4-Hydroxyphenyl, hexyl, iodide High reactivity in alkylation/polymerization Inferred
Hexyl bromide derivatives Alkyl bromide, variable aryl groups Moderate reactivity; used in PBI synthesis
Poly(E)-PNDPHVT copolymer Nitrophenyl-diazenyl, hexyl, vinyl UV absorption at 565 nm; optical bandgap 1.79 eV
BisVI (Biphenyldiium iodide) Methacryloyloxyhexyl, iodide Mechanochemical applications; NMR-verified structure

Key Observations:

  • Optical Properties: Copolymers with hexylphenoxy chains (e.g., PNDPHVT, PSPHVT) exhibit strong UV absorption (560–585 nm) and narrow optical bandgaps (~1.78–1.79 eV), suggesting that this compound could serve as a monomer for optoelectronic materials .
  • Mechanochemical Stability: BisVI, a bipyridinium diiodide with methacryloyloxyhexyl chains, demonstrates bond-scission resistance in polymers, highlighting the role of iodide groups in stabilizing mechanophores .

Preparation Methods

Reaction Overview

The most extensively documented synthesis of 6-(4-hydroxyphenyl)hexyl iodide involves direct iodination of 6-(4-hydroxyphenyl)hexanol using hydroiodic acid (HI) in acetic acid, catalyzed by red phosphorus. This method capitalizes on the nucleophilic substitution of the hydroxyl group with iodide, facilitated by the acidic conditions.

Detailed Procedure

  • Reagent Preparation :

    • 6-(4-Hydroxyphenyl)hexanol (1.0 equiv) is dissolved in glacial acetic acid.

    • Hydroiodic acid (57% w/w, 3.0 equiv) and red phosphorus (0.1 equiv) are added sequentially.

  • Reaction Conditions :

    • The mixture is heated under reflux at 110–120°C for 6–8 hours.

    • Red phosphorus acts as a reducing agent, preventing iodine formation via oxidation of HI.

  • Workup and Isolation :

    • After cooling, the reaction is quenched with ice water and extracted with diethyl ether (3 × 100 mL).

    • The organic layer is washed with:

      • 5% sodium bisulfite (NaHSO₃) to remove residual I₂.

      • Saturated sodium bicarbonate (NaHCO₃) to neutralize excess acid.

      • Brine (NaCl) for dehydration.

    • Drying over anhydrous magnesium sulfate (MgSO₄) and solvent evaporation yields a pale yellow oil.

  • Yield and Purity :

    • 92% isolated yield after crystallization from ethanol.

    • Purity confirmed via thin-layer chromatography (TLC) and ¹H NMR.

Mechanistic Insights and Side Reactions

Nucleophilic Substitution Pathway

The reaction proceeds via an Sₙ2 mechanism, where iodide displaces the hydroxyl group activated by protonation in acidic media. The hexyl chain’s length ensures minimal steric hindrance, favoring bimolecular substitution.

Competing Reactions

  • Iodine Formation : Oxidation of HI to I₂ occurs at elevated temperatures but is mitigated by red phosphorus, which reduces I₂ back to HI.

  • Esterification : Acetic acid may acylate the hydroxyl group, forming 6-(4-hydroxyphenyl)hexyl acetate. However, the excess HI drives the equilibrium toward iodide formation.

Alternative Synthetic Approaches

ParameterSpecification
Starting Material6-(4-Hydroxyphenyl)hexyl bromide
ReagentNaI (2.5 equiv) in anhydrous acetone
TemperatureReflux (56°C)
Reaction Time12–24 hours
Expected Yield70–85% (theoretical)

Limitation : Requires prior synthesis of the bromide precursor, adding synthetic steps.

Critical Analysis of Methodologies

Efficiency Comparison

MethodYieldCostScalability
HI/AcOH Reflux92%LowHigh
Finkelstein Reaction~80%ModerateModerate
Mitsunobu Reaction>90%HighLow

The HI/AcOH method is superior for industrial-scale production due to its simplicity and low reagent costs.

Purification Challenges

  • Byproduct Removal : Residual acetic acid and phosphorus byproducts necessitate thorough aqueous washes.

  • Crystallization Optimization : Ethanol is preferred for recrystallization due to the compound’s solubility profile .

Q & A

Q. What are the recommended synthetic routes and characterization methods for 6-(4-Hydroxyphenyl)hexyl iodide?

  • Methodological Answer : The synthesis of structurally analogous iodides (e.g., 1,1'-bis(6-(methacryloyloxy)hexyl)-[4,4'-bipyridine]-1,1'-diium iodide) involves adjusting stoichiometric ratios of starting materials, such as alkyl halides and aromatic precursors, under controlled conditions (e.g., inert atmosphere, reflux). Post-synthesis, characterization via 1H^1\text{H} NMR and 13C^{13}\text{C} NMR is critical to confirm regioselectivity and purity. MALDI-TOF mass spectrometry is recommended for molecular weight validation. For reproducibility, document reaction parameters (temperature, solvent, catalyst) meticulously and cross-validate with independent trials .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Use nitrile or neoprene gloves (tested for chemical resistance) and a NIOSH-approved respirator if airborne exposure is possible. Conduct reactions in a fume hood to prevent inhalation. Emergency protocols include immediate rinsing of contaminated skin with water for 15+ minutes and consulting a physician. Contamination risks increase when combined with reactive solvents or oxidizers; isolate waste streams for proper disposal .

Q. How can researchers reconcile discrepancies in dielectric constant data for hexyl iodide derivatives?

  • Methodological Answer : Dielectric constants for hexyl iodide derivatives vary (e.g., 6.6 vs. 20 in ). This may reflect differences in isomer purity (branched vs. linear chains) or measurement conditions (solvent polarity, temperature). Standardize measurements using anhydrous solvents and report environmental controls (e.g., 25°C, 1 atm). Cross-check with literature using databases like CAS Common Chemistry ( ) to identify outliers .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The iodide group’s leaving ability facilitates SN2 reactions, but steric hindrance from the hexyl chain may favor SN1 pathways. Monitor reaction progress via TLC or HPLC, and optimize solvent polarity (e.g., DMF for SN2, ethanol/water for SN1). For example, sodium borohydride reduction of similar compounds () requires proton donors (e.g., methanol) to stabilize intermediates. Computational modeling (DFT) can predict transition states and regioselectivity .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Overlapping 1H^1\text{H} NMR signals (e.g., aromatic vs. aliphatic protons) can be resolved using 2D NMR techniques (COSY, HSQC). For MALDI-TOF anomalies, verify matrix compatibility (e.g., α-cyano-4-hydroxycinnamic acid) and calibrate with known standards. Impurities detected via HPLC (>95% purity threshold) may require column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What strategies validate the reliability of physicochemical data (e.g., dielectric constants, solubility) for this compound?

  • Methodological Answer : Cross-reference datasets from authoritative sources (e.g., NIST Chemistry WebBook, ) and replicate measurements under identical conditions. For solubility, use the shake-flask method with UV-Vis quantification. Report confidence intervals and statistical outliers. Discrepancies in dielectric constants () may arise from instrument calibration errors; validate with internal standards (e.g., hexane as a low-ε control) .

Q. How can researchers design experiments to probe the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40–60°C. Monitor degradation via LC-MS and track iodide release via ion chromatography. For thermal stability, use DSC/TGA to identify decomposition thresholds. Control humidity using desiccators or saturated salt solutions .

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